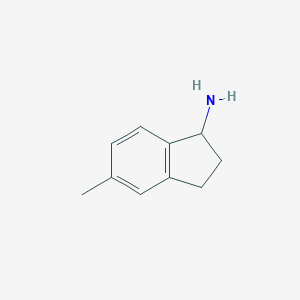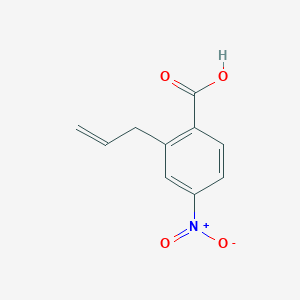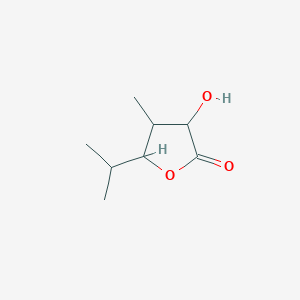![molecular formula C13H10O3 B070583 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 171047-01-1](/img/structure/B70583.png)
3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
3’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds consist of two benzene rings connected by a single bond. The presence of a hydroxyl group at the 3’ position and a carboxylic acid group at the 3 position makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
3-(3-Hydroxyphenyl)benzoic Acid, also known as 3’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid, is a type of phenolic acid, which are important natural phenolic compounds present in high concentrations in various foods .
Mode of Action
Phenolic acids are known to exert their effects through various mechanisms, such as scavenging free radicals, chelating metal ions, and modulating enzymatic activities . They can interact with their targets and cause changes in cellular functions, leading to their wide range of biological activities .
Biochemical Pathways
The biosynthesis of simple phenolic acids like 3-(3-Hydroxyphenyl)benzoic Acid in plants is derived from cinnamic acid, which occurs with the participation of shikimate and phenylpropanoid pathways . Four intermediates of the shikimate pathway are used in the synthesis of benzoic acids, namely 3-dehydroquinate, 3-dehydroshikimate, shikimate, and chorismate . In all cases, the carboxyl group of these intermediates is retained in the benzoic acid formed .
Pharmacokinetics
It is known that the bioavailability of phenolic acids depends on their presence in food matrices, which is also affected by food processing . They undergo metabolism by the host and residing intestinal microbiota, which causes conjugations and structural modifications of the compounds .
Result of Action
Phenolic acids are known to exert a wide range of biological activities, including antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
The action, efficacy, and stability of 3-(3-Hydroxyphenyl)benzoic Acid can be influenced by various environmental factors. For instance, the bioavailability and metabolism of phenolic acids can be affected by factors such as diet, gut microbiota, and individual genetic variations
Biochemical Analysis
Biochemical Properties
It is known that phenolic acids, including 3-(3-hydroxyphenyl)benzoic Acid, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Phenolic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenolic acids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action for 3-(3-hydroxyphenyl)benzoic Acid remain to be determined.
Dosage Effects in Animal Models
One study has shown that a microbial metabolite of quercetin, 3-(3-hydroxyphenyl)propionic acid (3-HPPA), has potential therapeutic effects in the treatment of atherosclerosis
Metabolic Pathways
It is known that phenolic acids are metabolized through various pathways, including the shikimate and phenylpropanoid pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst. This method is known for its efficiency and high yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and cost-effectiveness. The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of 3’-oxo-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 3’-hydroxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent used.
Scientific Research Applications
3’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials.
Comparison with Similar Compounds
- 4’-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid
- 2’-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid
- 3’-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid
Uniqueness: 3’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the hydroxyl group at the 3’ position and the carboxylic acid group at the 3 position provide unique reactivity and binding characteristics compared to other biphenyl derivatives .
Properties
IUPAC Name |
3-(3-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFCUBMVYRSJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374731 | |
| Record name | 3'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171047-01-1 | |
| Record name | 3'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 171047-01-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)
![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)
